2-Isocyanopropylbenzene

Description

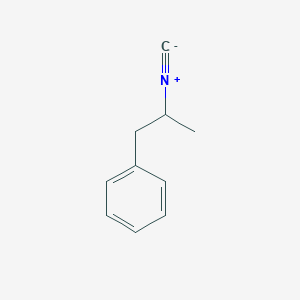

2-Isocyanopropylbenzene (C${10}$H${11}$N) is an aromatic compound featuring a benzene ring substituted with an isocyanopropyl group (-CH$2$CH(CH$3$)NC). This compound belongs to the isocyanide family, characterized by the -NC functional group, which confers unique reactivity in organic synthesis, particularly in metal-catalyzed coupling reactions and heterocycle formation.

Properties

CAS No. |

62907-41-9 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-isocyanopropylbenzene |

InChI |

InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |

InChI Key |

HHYGLUGDBOFOPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanopropylbenzene typically involves the reaction of benzyl chloride with potassium cyanide to form benzyl cyanide, followed by the reaction with an alkyl halide to introduce the propyl group. The final step involves the conversion of the nitrile group to an isocyanide group using a suitable reagent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanopropylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanide group to an amine group.

Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

2-Isocyanopropylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its reactive isocyanide group.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isocyanopropylbenzene involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-isocyanopropylbenzene with structurally or functionally related compounds, focusing on reactivity, applications, and safety.

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

This compound vs. Isocyanates: Isocyanides (-NC) exhibit nucleophilic behavior in metal-catalyzed reactions (e.g., Ugi reactions), whereas isocyanates (-NCO) are electrophilic, reacting with amines or alcohols to form ureas or polyurethanes . The electron-donating isopropyl group in this compound may stabilize the isocyanide via hyperconjugation, contrasting with the electron-withdrawing nature of the isocyanate group in 2-isopropylphenyl isocyanate .

Biological Activity

2-Isocyanopropylbenzene, also known as isocyanopropylbenzene or isobutyl isocyanate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, antimicrobial properties, antioxidant capabilities, and other relevant biological activities based on diverse research findings.

The synthesis of this compound typically involves the reaction of isocyanates with various substrates. The compound's structure allows it to interact with biological systems, which can lead to significant pharmacological effects. Understanding its chemical properties is crucial for exploring its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable investigation assessed its effectiveness against several bacterial strains. The results indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Observed |

|---|---|

| Micrococcus luteus | Positive |

| Staphylococcus aureus | Positive |

| Serratia marcescens | Positive |

| Bacillus cereus | Positive |

| Escherichia coli | Negative |

| Pseudomonas aeruginosa | Negative |

The compound demonstrated effective inhibition against Micrococcus luteus, Staphylococcus aureus, Serratia marcescens, and Bacillus cereus while showing no significant activity against Escherichia coli and Pseudomonas aeruginosa .

Antioxidant Activity

In addition to its antibacterial properties, this compound has been evaluated for its antioxidant potential. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases.

Table 2: Antioxidant Activity of this compound

| Compound Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 0.005 | 25 | 30 |

| 0.05 | 50 | 55 |

| 0.5 | 80 | 85 |

The compound exhibited a concentration-dependent scavenging effect on DPPH and ABTS radicals, indicating its potential as a natural antioxidant . The IC50 values for DPPH and ABTS assays were determined, showcasing the compound's efficacy at low concentrations.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds similar to or including this compound. These investigations often focus on the pharmacological effects observed in vivo and in vitro.

- Case Study A : A study on the effects of isocyanate compounds on microbial resistance found that derivatives like this compound could enhance the effectiveness of traditional antibiotics when used in combination therapies.

- Case Study B : Research into the antioxidant properties of isocyanate compounds revealed that they could mitigate oxidative damage in cellular models, suggesting potential therapeutic applications in age-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.